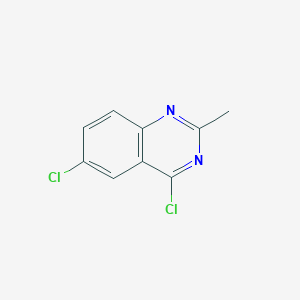

4,6-Dichloro-2-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKICQFNPYTWKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610661 | |

| Record name | 4,6-Dichloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338739-44-9 | |

| Record name | 4,6-Dichloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4,6-Dichloro-2-methylquinazoline" chemical properties and structure

An In-depth Technical Guide to 4,6-Dichloro-2-methylquinazoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. This compound is a member of the quinazoline family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the available data on its physicochemical properties, structural information, and a protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its isomers is presented below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂ | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 338739-44-9 | [1] |

| Appearance | Solid (Predicted) | |

| Boiling Point | 176.1±33.0 °C at 760 mmHg (for isomer) | [2] |

| Density | 1.4±0.1 g/cm³ (for isomer) | [2] |

| Flash Point | 75.2±11.0 °C (for isomer) | [2] |

| Purity | 98% | [1] |

Note: Some physical data is for the isomer 2,4-Dichloro-6-methylquinazoline as specific data for the 4,6-dichloro isomer is limited.

Structural Information

The structural identifiers for this compound are critical for its unambiguous identification and use in computational chemistry and cheminformatics applications.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | Cc1nc(Cl)c2cc(Cl)ccc2n1 (Inferred) |

| InChI Key | RKICQFNPYTWKSN-UHFFFAOYSA-N (for isomer) |

Note: The SMILES string is inferred based on the chemical name. The InChI key is for an isomeric structure.

Below is a diagram illustrating the key structural and chemical identifiers for this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 2-amino-5-chlorobenzoic acid.[3]

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

-

To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).[3]

-

Add acetic anhydride (15 mL) to the flask.[3]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature.[3]

-

Pour the mixture into ice-cold water (50 mL) with stirring. A solid precipitate will form.[3]

-

Collect the solid by filtration, wash thoroughly with water, and dry it to yield 6-chloro-2-methylquinazolin-4(3H)-one.[3]

Step 2: Synthesis of this compound

-

In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).[3]

-

Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).[3]

-

Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A solid precipitate will form.[3]

-

Collect the solid by filtration, wash it thoroughly with water, and dry it to yield this compound.[3]

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

The following diagram illustrates the workflow for the synthesis of this compound.

Solubility

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended for preparing stock solutions, typically in the range of 10 mM to 50 mM.[4]

-

Ethanol: Solubility is generally lower in ethanol compared to DMSO, with typical stock concentrations ranging from 1 mM to 10 mM.[4]

-

Aqueous Buffers (e.g., PBS): The compound is expected to have very low solubility in aqueous buffers (< 100 µM). Direct dissolution is not recommended; instead, dilute from a DMSO or ethanol stock solution.[4]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely reported in the public domain. However, characterization of similar quinazoline derivatives has been documented. For instance, the synthesis of 4,7-dichloro-6-nitroquinazoline was characterized by melting point, mass-spectrometry, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[5] Researchers working with this compound would need to perform these analyses to fully characterize the compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activities or signaling pathways directly modulated by this compound. However, the quinazoline scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities. For example, some 4-anilinoquinazolines are known to be potent anticancer agents that can inhibit receptor tyrosine kinases such as EGFR and VEGFR.[6] Other styrylquinazoline derivatives have been investigated as inhibitors of EGFR, Src kinase, and tubulin.[7] Further research is required to determine the specific biological targets and mechanisms of action for this compound.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4,6-dichloro-2-methyl quinazoline Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Profile of 4,6-Dichloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-dichloro-2-methylquinazoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document presents a robust, predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by drawing comparisons with structurally related quinazoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar chlorinated and methylated quinazoline compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 7.90 | d | ~ 2.0 |

| H-7 | ~ 7.65 | dd | ~ 8.8, 2.0 |

| H-8 | ~ 7.45 | d | ~ 8.8 |

| -CH₃ | ~ 2.80 | s | - |

Predicted in CDCl₃, referenced to TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 160 |

| C-4 | ~ 158 |

| C-4a | ~ 125 |

| C-5 | ~ 128 |

| C-6 | ~ 135 |

| C-7 | ~ 130 |

| C-8 | ~ 120 |

| C-8a | ~ 150 |

| -CH₃ | ~ 25 |

Predicted in CDCl₃, referenced to TMS at 0.00 ppm.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 212 | High | Molecular ion with ³⁵Cl isotopes. |

| [M+2]⁺ | 214 | Medium | Isotopic peak due to one ³⁷Cl. |

| [M+4]⁺ | 216 | Low | Isotopic peak due to two ³⁷Cl. |

| [M-Cl]⁺ | 177 | Medium | Loss of a chlorine atom. |

| [M-CH₃]⁺ | 197 | Low | Loss of the methyl group. |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2920 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 1620, 1580, 1500 | Strong | C=C and C=N stretching (quinazoline ring) |

| ~ 1450 | Medium | -CH₃ bending |

| ~ 850 | Strong | C-Cl stretch |

| ~ 800-900 | Strong | Aromatic C-H out-of-plane bending |

Predicted for a solid sample (e.g., KBr pellet).

Experimental Protocols

The following are standard protocols for the acquisition of high-resolution spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Spectrometer Setup :

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize resolution.

-

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For Electron Ionization (EI), a small amount of the solid sample can be introduced via a direct insertion probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced through a gas chromatograph (GC-MS).

-

-

Ionization :

-

In EI mode, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection :

-

An ion detector records the abundance of each ion, generating the mass spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film : Dissolve a small amount of the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

-

-

Data Acquisition :

-

Place the sample in the IR spectrometer.

-

Record a background spectrum of the empty sample holder (or a pure KBr pellet).

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure-Spectra Correlation

Caption: Correlation of the chemical structure with its predicted spectroscopic signatures.

References

An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dichloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties of 4,6-dichloro-2-methylquinazoline is crucial for its handling, formulation, and analysis. The following table summarizes key properties, primarily based on data for the isomeric compound 2,4-dichloro-6-methylquinazoline, and should be considered as estimations.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂ | [1] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | Solid (Predicted) | [1] |

| Boiling Point | 226.8°C at 760 mmHg (Predicted) | [1] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Flash Point | 112.7 ± 11.0 °C (Predicted) | [1] |

| XLogP3 | 3.8 | [1] |

Solubility Profile

While quantitative data for this compound is unavailable, the solubility of quinazoline derivatives is generally influenced by the nature of the solvent and the substituents on the quinazoline ring.[3][4]

General Solubility of Quinazoline Derivatives:

-

Polar Aprotic Solvents: Quinazoline derivatives often exhibit good solubility in polar aprotic solvents. For instance, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently reported as effective solvents for this class of compounds.[3][4][5]

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol can be more variable. Some derivatives are soluble, while others may be only slightly soluble.[5]

-

Nonpolar Solvents: Generally, quinazoline derivatives, being relatively polar, are expected to have low solubility in nonpolar solvents such as hexane and benzene.[6]

-

Aqueous Media: The parent quinazoline is water-soluble, but the solubility of its derivatives in aqueous solutions is highly dependent on their substituents.[3] Halogenated derivatives like this compound are anticipated to have low aqueous solubility.

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents.

| Solvent | Expected Solubility | Remarks |

| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions of quinazoline derivatives.[5] |

| N,N-Dimethylformamide (DMF) | Soluble | Often shows high solubility for quinazoline compounds.[3][4] |

| Acetone | Soluble | A potential solvent for dissolution.[5] |

| Methanol | Slightly Soluble | Solubility may be limited.[5] |

| Ethanol | Slightly Soluble | Similar to methanol, solubility may be limited.[6] |

| Water | Insoluble | The hydrophobic chloro and methyl groups are expected to significantly reduce aqueous solubility.[5][6] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward approach to determine the equilibrium solubility of a compound in a specific solvent.[3][4][7][8][9][10]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Ensure there is undissolved solid material at the bottom of the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer a precisely measured volume of the filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final constant weight.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL or g/L).

-

Stability Profile

The quinazoline ring is generally stable; however, its stability can be influenced by various factors such as pH, temperature, and light exposure.[11][12][13]

-

pH: Quinazolines are reported to be stable in cold dilute acidic and alkaline solutions but may be susceptible to hydrolysis upon boiling in these conditions.[11]

-

Oxidation: The quinazoline ring can undergo oxidation. For instance, oxidation with hydrogen peroxide in an acidic medium can lead to the formation of a 3,4-dihydro-4-oxoquinazoline.[11]

-

Temperature: Elevated temperatures can promote degradation. Stability studies often include accelerated conditions at higher temperatures to predict long-term stability.[14]

-

Light: Photostability testing is a crucial component of stability studies to determine if the compound is sensitive to light exposure.

A study on a similar quinazoline derivative, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one, showed high stability in ultrapure water for over 40 days when stored in the dark at 4°C.[12][13] However, the same compound was found to be unstable in DMSO, with spectral changes observed immediately after preparation.[12][13] This highlights the importance of solvent choice in stability studies.

Experimental Protocol for Stability Testing

The following is a general protocol for assessing the stability of a new chemical entity like this compound, based on established pharmaceutical guidelines.[14][15][16][17]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound

-

Selected solvents or formulation buffers

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating analytical method (e.g., HPLC-UV)

-

Vials (clear and amber)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the chosen solvent(s).

-

Dispense the solutions into both clear and amber vials to assess photostability.

-

-

Storage Conditions:

-

Place the vials in stability chambers under various conditions as recommended by ICH guidelines, such as:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

For photostability testing, expose the samples in clear vials to a light source according to ICH Q1B guidelines.

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time points. For example:

-

Accelerated: 0, 1, 3, and 6 months

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months

-

-

-

Analytical Testing:

-

At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

-

Monitor physical properties such as appearance, color, and pH of the solution.

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Identify and quantify any degradation products.

-

Determine the shelf-life or re-test period based on the time it takes for the concentration to decrease to a specified limit (e.g., 90% of the initial concentration).

-

Visualizations

Caption: A flowchart of the gravimetric method for solubility determination.

Caption: A schematic of a typical stability testing workflow for a new chemical entity.

References

- 1. echemi.com [echemi.com]

- 2. 4,6-dichloro-2-methyl quinazoline Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. cibtech.org [cibtech.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. siip.ac.in [siip.ac.in]

- 16. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 17. ema.europa.eu [ema.europa.eu]

The Versatile Scaffold: A Technical Guide to 4,6-Dichloro-2-methylquinazoline in Medicinal Chemistry

Introduction: The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system, composed of a fused benzene and pyrimidine ring, serves as the foundation for numerous therapeutic agents. Among the many intermediates used to access this scaffold, 4,6-dichloro-2-methylquinazoline stands out as a particularly valuable and versatile building block. Its strategic placement of reactive chloro groups, especially at the C4 position, alongside a modifiable C2-methyl group, provides medicinal chemists with a powerful tool for generating diverse molecular libraries and developing novel therapeutic agents.[4][5]

Synthesis of the Core: this compound

The preparation of this compound is typically achieved through a reliable two-step synthetic sequence starting from 2-amino-5-chlorobenzoic acid.[6] The process involves an initial cyclization to form the quinazolinone ring, followed by a chlorination step to yield the target intermediate.[6]

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one [6]

-

To a 50 mL round-bottom flask fitted with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).

-

Add acetic anhydride (15 mL) to the flask.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into 50 mL of ice-cold water while stirring.

-

Collect the resulting solid precipitate via vacuum filtration, wash thoroughly with water, and dry to obtain 6-chloro-2-methylquinazolin-4(3H)-one.

Step 2: Synthesis of this compound [6]

-

In a round-bottom flask, place the 6-chloro-2-methylquinazolin-4(3H)-one (1.95 g, 10 mmol) obtained from the previous step.

-

In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount (2-3 drops) of N,N-dimethylaniline.

-

Equip the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours.

-

Once the reaction is complete, let the mixture cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approximately 50 g) with vigorous stirring.

-

Neutralize the acidic solution to a pH of 7-8 using a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and dry to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation: Synthesis Materials

Table 1: Materials and Reagents for Step 1 (Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one)

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

|---|---|---|---|---|

| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 10 | 1.72 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | 15 mL |

Data sourced from a representative synthesis protocol.[6]

Table 2: Materials and Reagents for Step 2 (Synthesis of this compound)

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

|---|---|---|---|---|

| 6-chloro-2-methylquinazolin-4(3H)-one | C₉H₇ClN₂O | 194.62 | 10 | 1.95 g |

| Phosphorus oxychloride | POCl₃ | 153.33 | - | 10 mL |

| N,N-dimethylaniline | C₈H₁₁N | 121.18 | Catalytic | 2-3 drops |

Data sourced from a representative synthesis protocol.[6]

Caption: Workflow for the two-step synthesis of this compound.

A Versatile Scaffold for Drug Discovery

The utility of this compound lies in its defined points of reactivity, which allow for the systematic and regioselective introduction of various substituents to build diverse chemical libraries.

-

C4-Position Reactivity: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This allows for the straightforward introduction of a wide range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, which is a common strategy for developing kinase inhibitors.[4][5]

-

C2-Position Modification: The methyl group at the C2 position is activated for condensation reactions. For instance, it can react with various benzaldehydes in the presence of acetic anhydride to form (E)-2-styrylquinazoline derivatives, a class of compounds also investigated for anticancer properties.[6]

-

C6-Position Substitution: While less reactive than its C4 counterpart, the C6-chloro group provides an additional handle for modification, often through metal-catalyzed cross-coupling reactions, enabling further structural diversification.

Caption: Key reactive sites on the this compound core.

Therapeutic Potential of Quinazoline Derivatives

Derivatives synthesized from the this compound core have been explored for a range of therapeutic applications, most notably as anticancer agents.[2][7][8][9][10] Other biological activities, including antimicrobial and anti-inflammatory effects, have also been reported for the broader quinazoline class.[1][7]

Primary Application: Anticancer Agents

The quinazoline scaffold is a validated pharmacophore for targeting key pathways in cancer progression.

-

Kinase Inhibition: A primary mechanism of action for many quinazoline-based anticancer drugs is the inhibition of protein tyrosine kinases.[7][11] The Epidermal Growth Factor Receptor (EGFR) is a prominent target, as its overactivation is a known driver in many cancers, leading to uncontrolled cell proliferation and survival.[7][12] Derivatives often act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[12][13] Other clinically relevant kinases, such as B-Raf, PI3K, and Aurora kinases, are also targeted by quinazoline derivatives.[8][9][14]

-

Tubulin Polymerization Inhibition: Certain quinazoline derivatives have been shown to disrupt the formation of microtubules by binding to tubulin, often at the colchicine site.[8] This interference with the cellular cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8]

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolines.

Quantitative Biological Data

The following tables summarize quantitative data for various quinazoline derivatives, illustrating the potency that can be achieved from this scaffold. Data is compiled from multiple sources for structurally related compounds to provide a comparative context.

Table 3: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Cell Line | Target/Mechanism of Action | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-Styrylquinazoline-benzenesulfonamide | A549 (Lung) | Tubulin Polymerization | 0.051 - 0.44 | [7][9] |

| 4-Anilinoquinazoline | A549 (Lung) | EGFR | <10 nM (for potent analogs) | [9] |

| 6-Chloro-quinazolin derivative (5a) | MGC-803 (Gastric) | Apoptosis Induction | 1.96 | [10][15] |

| 6-Chloro-quinazolin derivative (5f) | Bcap-37 (Breast) | Apoptosis Induction | 8.47 | [10][15] |

| 2,4-Diaminoquinazoline (4c) | MCF-7 (Breast) | Not specified | 9.1 | [16] |

| 1,2,4-triazolo[4,3-c]quinazoline (18c) | HepG-2 (Liver) | Topoisomerase II | 5.22 | [17] |

| 2-Phenylquinazolin-4-amine (18) | MGC-803 (Gastric) | Apoptosis Induction | 0.85 |[18] |

Note: IC₅₀ values are highly dependent on experimental conditions and the specific substitutions on the quinazoline core.

Table 4: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Kinase Target | IC₅₀ | Reference |

|---|---|---|---|

| 4-Arylamino-6-furan-2-yl-quinazoline (2a) | EGFR (wild type) | 5.06 nM | [11] |

| 4-Arylaminoquinazoline | EGFRL858R/T790M | <10 nM (for potent analogs) | [9] |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (46) | Aurora A | 84.42 nM | [9] |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (46) | Aurora B | 14.09 nM | [9] |

| 4,6-Disubstituted quinazoline (26) | PI3K | Not specified (potent) |[8] |

Key Experimental Protocols

The biological evaluation of novel quinazoline derivatives relies on a set of standardized in vitro assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity[12]

-

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals, which are soluble in DMSO. The absorbance of the colored solution is directly proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test quinazoline derivative in the appropriate culture medium.

-

Replace the existing medium with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: General workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro EGFR Kinase Assay[12]

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a reaction mixture containing the recombinant EGFR enzyme, a suitable peptide substrate, and the kinase assay buffer in a microplate.

-

Add varying concentrations of the test quinazoline derivative or a known EGFR inhibitor (positive control) to the wells.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

-

Conclusion

This compound is a high-value, versatile intermediate in medicinal chemistry. Its well-defined reactivity allows for the efficient synthesis of large libraries of novel quinazoline derivatives. The demonstrated success of the quinazoline scaffold, particularly as a source of potent kinase inhibitors for oncology, underscores the importance of this building block.[12][19] Future research will undoubtedly continue to leverage this core structure to explore new chemical space, optimize activity against both established and novel biological targets, and ultimately develop the next generation of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Plausible Synthetic Routes for 4,6-Dichloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 4,6-dichloro-2-methylquinazoline, a key intermediate in the synthesis of various biologically active compounds. This document details the primary synthetic pathway, including experimental protocols and quantitative data, and explores potential alternative routes.

Primary Synthetic Route: A Two-Step Approach from 2-Amino-5-chlorobenzoic Acid

The most direct and commonly cited method for the synthesis of this compound involves a two-step process. The first step is the cyclization of 2-amino-5-chlorobenzoic acid to form the intermediate 6-chloro-2-methylquinazolin-4(3H)-one. This is followed by a chlorination reaction to yield the final product.

Figure 1: Primary synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary synthetic route.

Table 1: Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-chlorobenzoic acid | [1] |

| Reagent | Acetic Anhydride | [2] |

| Solvent | Acetic Anhydride (neat) | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | ~90% | [4] |

| Appearance | White to off-white solid | [2] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 6-Chloro-2-methylquinazolin-4(3H)-one | [2] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [2][5] |

| Catalyst | N,N-Dimethylaniline | [2] |

| Reaction Temperature | 110-120 °C (Reflux) | [2] |

| Reaction Time | 4-6 hours | [2] |

| Typical Yield | High (specific yield not reported) | [2] |

| Appearance | Solid | [2] |

Table 3: Spectroscopic Data for Intermediates and Final Product

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spectrum (m/z) |

| 6-Chloro-2-methylquinazolin-4(3H)-one | 12.51 (s, 1H), 8.08 (d, J=2.2 Hz, 1H), 7.86 (dd, J=8.7, 2.3 Hz, 1H), 7.76 (d, J=8.7 Hz, 1H), 2.40 (s, 3H) | 161.76, 153.25, 147.93, 135.15, 132.89, 130.20, 128.30, 125.33, 21.45 | [M+H]+: 195.03 |

| This compound | 8.14 (d, J=2.1 Hz, 1H), 7.98 (dd, J=9.0, 2.1 Hz, 1H), 7.85 (d, J=9.0 Hz, 1H), 2.83 (s, 3H) | Data not available in searched literature | [M]+: 212.00 |

Note: Spectroscopic data for this compound is based on closely related analogs and may vary slightly.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one [2]

-

In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid.

-

Add an excess of acetic anhydride to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water with stirring to precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.

Step 2: Synthesis of this compound [2]

-

In a round-bottom flask, place the dried 6-chloro-2-methylquinazolin-4(3H)-one.

-

Add an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

-

Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water and dry it to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Alternative Synthetic Routes

While the primary route is well-established, other synthetic strategies can be considered, offering flexibility in starting materials and reaction conditions.

Figure 2: Conceptual overview of alternative synthetic routes.

Niementowski Quinazoline Synthesis

The Niementowski reaction is a classical method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[6][7] This approach can be adapted for the synthesis of the key intermediate, 6-chloro-2-methylquinazolin-4(3H)-one.

Conceptual Protocol:

-

Heating a mixture of 2-amino-5-chlorobenzoic acid with acetamide at elevated temperatures would be expected to yield 6-chloro-2-methylquinazolin-4(3H)-one.

-

The reaction often requires high temperatures and can be facilitated by microwave irradiation to reduce reaction times and improve yields.[7]

-

The resulting intermediate would then be chlorinated using phosphorus oxychloride as described in the primary route.

This method offers the advantage of using a different acylating agent (acetamide) compared to acetic anhydride.

Synthesis from 2-Amino-5-chlorobenzonitrile

An alternative strategy involves starting from 2-amino-5-chlorobenzonitrile. This route typically leads to the formation of 2,4-diaminoquinazolines, which would then require further chemical modifications to arrive at this compound.

Conceptual Protocol:

-

Condensation of 2-amino-5-chlorobenzonitrile with a reagent like guanidine can yield 2,4-diamino-6-chloroquinazoline.[8]

-

Subsequent steps would be required to replace the amino groups with chloro and methyl groups at the appropriate positions. This would likely involve diazotization reactions followed by Sandmeyer-type reactions for the introduction of the chloro group at position 4, and a separate series of reactions for the introduction of the methyl group at position 2.

This route is more complex than the primary synthesis but may be advantageous if 2-amino-5-chlorobenzonitrile is a more readily available or cost-effective starting material.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-amino-5-chlorobenzoic acid. This method is well-documented and provides the target compound in good overall yield. Alternative approaches, such as the Niementowski reaction or synthesis from the corresponding anthranilonitrile, offer flexibility but may involve more complex or less direct pathways. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the subsequent applications in drug development and chemical research.

References

- 1. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Postulated Mechanism of Action for 4,6-Dichloro-2-methylquinazoline Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the postulated mechanism of action for 4,6-dichloro-2-methylquinazoline derivatives, a class of compounds demonstrating significant potential in oncological research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core biological pathways these derivatives are believed to modulate. By synthesizing data from structurally related compounds, this guide outlines the primary and secondary mechanisms, detailed experimental protocols for their validation, and quantitative data to support these hypotheses.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitutions of dichloro groups at the 4 and 6 positions, along with a methyl group at the 2-position, are anticipated to confer distinct pharmacological properties. Based on extensive research into analogous quinazoline compounds, the principal mechanisms of action are postulated to be the inhibition of key signaling proteins, leading to the disruption of cancer cell proliferation and survival.

Primary Postulated Mechanism: EGFR Tyrosine Kinase Inhibition

A predominant mechanism of action for many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Overactivation of the EGFR signaling pathway is a common driver in many cancers, leading to uncontrolled cell growth. This compound derivatives are hypothesized to function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes proliferation and survival.

Signaling Pathway:

Secondary Postulated Mechanism: Inhibition of Tubulin Polymerization

Certain quinazoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[3] This disruption of the cytoskeleton can lead to cell cycle arrest, specifically in the G2/M phase, and subsequently induce apoptosis. It is plausible that this compound derivatives could also exhibit this antimitotic activity.

Downstream Cellular Effects

The inhibition of critical signaling pathways like EGFR and the disruption of fundamental cellular processes such as microtubule formation are expected to culminate in two major downstream effects:

-

Cell Cycle Arrest: By blocking the signals that drive cell division or by physically impeding the mitotic machinery, these derivatives are postulated to cause an accumulation of cells in a specific phase of the cell cycle, most commonly the G2/M phase.[4][5]

-

Induction of Apoptosis: The disruption of pro-survival signaling and the induction of mitotic catastrophe are potent triggers for programmed cell death, or apoptosis.[6]

Quantitative Data Summary

The following tables summarize the in vitro activity of structurally related quinazoline derivatives against various cancer cell lines and protein kinases. This data provides a benchmark for the anticipated potency of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives (IC50 in µM)

| Compound/Derivative | Cell Line | Target/Mechanism of Action (if specified) | IC50 (µM) |

| 6-chloro-quinazolin derivatives 5a and 5f | MGC-803, Bcap-37 | Apoptosis Induction | Not specified, active at 10 µM |

| 2-thioxoquinazolin-4-one derivatives 21-23 | HeLa, MDA-MB231 | Cytotoxicity | 1.85 - 2.81 |

| Quinazoline derivative 18 | MGC-803 | Cytotoxicity, G2/M arrest, apoptosis | 0.85 |

| 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative 5c | HCT | Cytotoxicity | 8.00 |

| 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative 5d | HepG-2 | Cytotoxicity | 17.78 |

| 4-anilinoquinazoline derivative 10b | HCT-116, T98G | Cytotoxicity | 2.8, 2.0 |

| 6-arylureido-4-anilinoquinazoline derivative 7i | A549, HT-29, MCF-7 | EGFR Inhibition | 2.25, 1.72, 2.81 |

Table 2: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Derivatives (IC50 in nM)

| Compound/Derivative | Target Kinase | IC50 (nM) |

| 4-anilinoquinazoline derivative 19h | EGFR | 0.47 |

| 6-arylureido-4-anilinoquinazoline derivative 7i | EGFR | 17.32 |

| 4-anilinoquinazoline derivative (Compound 1i) | EGFR | 0.05 |

| 4-anilinoquinazoline derivative (Compound 1j) | EGFR | 0.1 |

| Quinazoline-4-tetrahydroquinoline analogue 4a4 | Tubulin Polymerization | 0.4 - 2.7 |

Experimental Protocols

To validate the postulated mechanisms of action for this compound derivatives, the following key experiments are recommended.

Experimental Workflow

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantitatively measures the amount of ADP produced by the EGFR kinase reaction. The generated ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound derivative (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Reaction Buffer to achieve the final desired concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound dilution to the wells.

-

Add 5 µL of a mixture containing the EGFR enzyme and the substrate to each well.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

Principle: The assembly of tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) at 350 nm in a temperature-controlled spectrophotometer. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound derivative (test compound)

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

-

Temperature-controlled spectrophotometer with a plate reader

Procedure:

-

Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice.

-

Reaction Setup:

-

In a pre-chilled 96-well plate on ice, add the test compound at various concentrations.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to each well.

-

-

Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the compound-treated samples to the DMSO control. Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in each cell. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be determined based on their fluorescence intensity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound for 24-48 hours.

-

Cell Harvesting and Fixation:

-

Harvest the cells (including floating and adherent cells) and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice for at least 2 hours or store at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining:

-

Harvest all cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Data Acquisition and Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

While direct experimental data for this compound is emerging, the wealth of information available for structurally similar quinazoline derivatives provides a strong foundation for postulating its mechanism of action. The primary hypotheses center on the inhibition of EGFR tyrosine kinase and tubulin polymerization, leading to subsequent cell cycle arrest and apoptosis. The experimental protocols detailed in this guide offer a clear and robust framework for the systematic investigation and validation of these postulated mechanisms, paving the way for the further development of this promising class of compounds.

References

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and Docking of 4,6-Dichloro-2-methylquinazoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 4,6-dichloro-2-methylquinazoline analogs. Drawing upon research of structurally related quinazoline derivatives, this document outlines their potential as therapeutic agents, details the computational and experimental methodologies for their evaluation, and presents key data to inform further drug discovery and development efforts.

Introduction to Quinazoline Derivatives in Drug Discovery

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Many compounds featuring the quinazoline scaffold have been investigated as inhibitors of critical cellular targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase, making them a fertile ground for the development of novel therapeutics, particularly in oncology.[1][3] The this compound core is a key pharmacophore, with halogen substitutions often enhancing the biological activity of the parent molecule.[4]

Computational Modeling and Docking Studies

In silico techniques are pivotal in modern drug discovery, enabling the prediction of molecular interactions and pharmacokinetic properties before engaging in resource-intensive laboratory synthesis and testing.[5] For quinazoline analogs, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are commonly employed to identify promising lead compounds.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction.[6]

Experimental Protocol: Molecular Docking of Quinazoline Analogs

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., EGFR, PI3K-δ) is obtained from the Protein Data Bank (PDB).[7]

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned to the protein structure.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structures of the this compound analogs are drawn using chemical drawing software.

-

The structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94x).[8]

-

-

Docking Simulation:

-

A docking software, such as AutoDock Vina or Schrödinger's Maestro, is used to perform the docking calculations.[6][7]

-

The active site of the protein is defined to create a grid box for the docking simulation.

-

The prepared ligands are docked into the defined active site.

-

The docking results are analyzed based on the binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[6][8]

-

In Silico ADME Prediction

ADME properties are crucial for determining the drug-likeness of a compound. In silico tools can predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles.[9]

Experimental Protocol: In Silico ADME Prediction

-

Descriptor Calculation:

-

The 3D structures of the quinazoline analogs are used to calculate various physicochemical descriptors, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.

-

-

ADME Prediction:

-

Online platforms or software packages (e.g., SwissADME, preADMET) are used to predict ADME properties.[6]

-

Key parameters evaluated include:

-

Biological Activity of Quinazoline Analogs

Quinazoline derivatives have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[1][2]

Anticancer Activity

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit protein kinases, such as EGFR, which are crucial for cancer cell proliferation and survival.[1][4]

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Cell Line | Target/Mechanism of Action (if specified) | IC50 (µM) | Reference |

| 7-chloro-2-methylquinazolin-4(3H)-one analog (5c) | HCT-116 | PI3K-δ inhibitor | 8.00 ± 0.33 | [8] |

| 7-chloro-2-methylquinazolin-4(3H)-one analog (5d) | HepG-2 | PI3K-δ inhibitor | 17.78 ± 0.58 | [8] |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one analog (45) | A549 | ALK/PI3K/AKT signaling inhibitor | 0.44 | [10] |

| 4-Hydroxyquinazoline analog (B1) | HCT-15 | PARP inhibitor | 2.89 ± 0.78 | [11] |

| 4-Hydroxyquinazoline analog (B1) | HCC1937 | PARP inhibitor | 3.26 ± 0.38 | [11] |

| Quinazolinone-based rhodanine (45) | HL-60 | Pro-apoptotic | 1.2 | [12] |

| Quinazolinone-based rhodanine (45) | K-562 | Pro-apoptotic | 1.5 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Serial dilutions of the test quinazoline derivatives are prepared in the culture medium and added to the cells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity

The quinazoline scaffold is also a key pharmacophore for the development of novel antimicrobial agents.[1]

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Microorganism | Activity |

| 2,4,6-trisubstituted quinazolines | Gram-positive and Gram-negative bacteria | Antimicrobial activity |

| Acylhydrazone quinazolines | S. aureus, E. coli, A. niger | Significant activity |

Experimental Protocol: Agar Well Diffusion Method

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Addition: A specific concentration of the test quinazoline derivative is added to each well.

-

Pre-diffusion: The plates are allowed to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.[1]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Visualizing Molecular Pathways and Workflows

EGFR Signaling Pathway

Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[13] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to increased cell proliferation and survival.[1]

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

In Silico Drug Design Workflow

The process of in silico drug design involves a series of computational steps to identify and optimize potential drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciepub.com [sciepub.com]

- 7. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arabjchem.org [arabjchem.org]

- 9. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Quinazoline Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][] Its versatile structure, composed of a fused benzene and pyrimidine ring, allows for diverse functionalization, leading to a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of quinazoline derivatives, with a focus on their application in drug discovery.

I. Synthesis of Quinazoline Derivatives

The construction of the quinazoline core can be achieved through various synthetic methodologies, ranging from classical cyclocondensation reactions to modern metal-catalyzed cross-coupling strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. Classical Synthesis: The Niementowski Reaction

The Niementowski reaction is a traditional and widely used method for the synthesis of 4(3H)-quinazolinones, a prominent class of bioactive quinazoline derivatives.[4] This reaction typically involves the thermal condensation of an anthranilic acid with an amide.[4]

Experimental Protocol: Conventional Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

-

Reaction Setup: A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) is prepared in ethanol (20 mL).

-

Catalysis: A catalytic amount of pyridine is added to the mixture.

-

Reflux: The reaction mixture is refluxed for 10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.

-

Purification: The solid is filtered, washed with cold ethanol, and dried under a vacuum. The crude product is then recrystallized from a suitable solvent to yield the pure compound.[5]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating, drastically reducing reaction times and often increasing yields.[6]

-

Reaction Setup: In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is prepared.

-

Irradiation: The sealed vessel is subjected to microwave irradiation at 800 W for 5 minutes.

-

Monitoring and Work-up: The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried.

-

Purification: Recrystallization from a suitable solvent yields the pure product.[5]

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Synthesis [5]

| Product | Method | Reaction Time | Yield (%) |

| 3-amino-2-phenylquinazolin-4(3H)-one | Conventional | 8 hours | 75 |

| Microwave | 4 minutes | 92 | |

| 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | Conventional | 10 hours | 72 |

| Microwave | 5 minutes | 90 | |

| 3-amino-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Conventional | 7 hours | 78 |

| Microwave | 3.5 minutes | 94 |

B. Metal-Catalyzed Synthesis

Modern synthetic approaches frequently employ transition metal catalysts, such as palladium, copper, and iron, to facilitate the efficient construction of the quinazoline scaffold under milder conditions and with greater functional group tolerance.[7][8][9]

Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This method utilizes a palladium-catalyzed hydrogen transfer reaction for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols.

-

Reaction Setup: In a sealed tube, add o-nitrobenzamide (1.0 mmol), the corresponding alcohol (2.5 equiv.), and Pd(dppf)Cl₂ (10 mol%).

-

Solvent and Atmosphere: Add chlorobenzene (1.0 mL) as the solvent and seal the tube under an argon atmosphere.

-

Reaction: Heat the reaction mixture to 140 °C for 8 hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 2: Yields of Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones

| R-group of Alcohol | Product | Yield (%) |

| Phenyl | 2-Phenylquinazolin-4(3H)-one | 85 |

| 4-Methylphenyl | 2-(p-Tolyl)quinazolin-4(3H)-one | 88 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 92 |

| 2-Thienyl | 2-(Thiophen-2-yl)quinazolin-4(3H)-one | 78 |

II. Biological Activities and Therapeutic Targets

Quinazoline derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][10] Their planar structure and synthetic tractability allow for fine-tuning of their interactions with biological targets.[2]

A. Anticancer Activity

A significant area of research focuses on the development of quinazoline derivatives as anticancer agents.[11] Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[1]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[12] Dysregulation of EGFR signaling is a common feature in many cancers, making it a key therapeutic target.[12] Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, are EGFR tyrosine kinase inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase domain.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human EGFR kinase domain to the desired concentration in the kinase buffer.

-

Prepare a substrate solution containing a biotinylated peptide substrate and ATP in the kinase buffer.

-

Prepare serial dilutions of the test quinazoline derivative in DMSO, followed by a further dilution in the kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the test compound dilution to the wells.

-

Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA and a labeled anti-phosphotyrosine antibody.

-

-

Data Acquisition and Analysis:

-

Read the plate on a suitable plate reader (e.g., TR-FRET).

-

Calculate the inhibition percentage for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Table 3: Anticancer Activity of Selected Quinazoline Derivatives (IC₅₀ in µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | EGFR Kinase Inhibition (IC₅₀) | Reference |

| Gefitinib | 15.59 | - | - | 0.033 µM | [12] |

| Erlotinib | - | - | - | 2 nM | - |

| Compound 6n | 5.9 ± 1.7 | 5.65 ± 2.33 | 2.3 ± 0.91 | - | |

| Compound 4f | - | - | - | 3.62 nM (wild-type) | [1] |

| Compound 10 | - | - | - | 1.22 µM (H1975) | |

| Compound 11 | - | - | - | 0.38 nM (wild-type) |

2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a validated strategy in cancer therapy.

B. Antimicrobial Activity

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-